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1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

Medicinal chemistry Structure-activity relationship Pyrazole-based drug design

Access a chemotype-unique pyrazolyl-phenylurea with no published target annotation, ideal for diversity screening and novel target identification. Its distinct diphenylmethyl-pyrazolyl topology avoids cross-reactivity assumptions common to other pyrazolyl-ureas. • Unbiased phenotypic screening in melanoma (A375), inflammatory, or angiogenic models. • Broad kinase panel screening to uncover novel targets; MW 410.5 g/mol suits fragment-based optimization. • Favorable predicted drug-like properties (SlogP 4.96, 2 HBD, 3 HBA) enable synthetic elaboration without breaching Rule-of-Five guidelines.

Molecular Formula C26H26N4O
Molecular Weight 410.5 g/mol
CAS No. 2640898-81-1
Cat. No. B6477987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
CAS2640898-81-1
Molecular FormulaC26H26N4O
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H26N4O/c1-30-24(17-19-28-30)21-14-12-20(13-15-21)16-18-27-26(31)29-25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,17,19,25H,16,18H2,1H3,(H2,27,29,31)
InChIKeyNXULXXYCBFQQDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea (CAS 2640898-81-1): Structural Profile and Research Classification


1-(Diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea (CAS 2640898-81-1) is a synthetic organic compound belonging to the phenylurea class, featuring a diphenylmethyl (benzhydryl) group at one urea nitrogen and a 4-(1-methyl-1H-pyrazol-5-yl)phenethyl moiety at the other [1]. Its molecular formula is C₂₆H₂₆N₄O with a molecular weight of 410.5 g/mol [2]. The compound is indexed as a phenylurea compound and pyrazole in MeSH-derived classification systems [1]. It is primarily distributed as a non-human research reagent; no clinical trial or in vivo regulatory filing evidence has been identified in the public domain as of the search date.

Why In-Class Pyrazolyl-Urea Analogs Cannot Be Assumed Interchangeable with 1-(Diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea


The pyrazolyl-phenylurea chemotype encompasses structurally diverse compounds with divergent biological target profiles. Published evidence demonstrates that relatively small modifications to the pyrazole substitution pattern, the urea N-aryl group, or the linker length can shift activity from BRAFⱽ⁶⁰⁰ᴱ kinase inhibition to p38-MAP kinase inhibition, 5-HT₂A receptor modulation, or anti-angiogenic activity [1][2]. For instance, the 2,3-dichlorophenyl urea analog DP-802 (CAS 897367-47-4) is a potent type II p38α inhibitor that binds Arg70 outside the ATP hinge region [2], whereas the FN series of pyrazole-4-ureas target BRAFⱽ⁶⁰⁰ᴱ (IC₅₀ = 0.066 μM for FN10) [1]. The specific combination of a diphenylmethyl urea N-substituent with a 1-methyl-1H-pyrazol-5-yl phenyl scaffold in CAS 2640898-81-1 represents a distinct topological and pharmacophoric arrangement. The absence of published comparative biological data for this exact compound means that any assumption of functional equivalence to other pyrazolyl-ureas is unsupported. Users must verify target engagement, selectivity, and potency experimentally.

Quantitative Differentiation Evidence for 1-(Diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea (CAS 2640898-81-1) Against Closest Structural Analogs


Structural Differentiation: 1-Methyl-1H-pyrazol-5-yl Phenyl Moiety vs. Common Pyrazolyl-Urea Pharmacophores

CAS 2640898-81-1 incorporates a 1-methyl-1H-pyrazol-5-yl substituent attached at the para position of a phenethyl linker, which is connected to a diphenylmethyl urea. This arrangement differs from the most closely related commercially cataloged analogs. CAS 2034370-87-9 (3-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-(diphenylmethyl)urea) replaces the 1-methyl-1H-pyrazol-5-yl with a 3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl group, introducing additional steric bulk and altered hydrogen-bonding capacity at the pyrazole ring [1]. CAS 1797673-90-5 (3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-(diphenylmethyl)urea) introduces a cyclopropyl and pyridinyl substitution, further diverging in both steric and electronic properties . No published head-to-head biological data exist comparing CAS 2640898-81-1 with these analogs; differentiation is currently limited to structural topology.

Medicinal chemistry Structure-activity relationship Pyrazole-based drug design

Lipophilicity and Solubility Profile vs. Benchmark Clinical Pyrazolyl-Ureas

The predicted logP (SlogP) of CAS 2640898-81-1 is 4.96, with a predicted aqueous solubility (logS) of -6.07 [1]. By comparison, the clinical-stage p38 inhibitor BIRB-796 (a pyrazolyl-urea) has a reported logD₇.₄ of approximately 3.5, and vemurafenib (a BRAFⱽ⁶⁰⁰ᴱ inhibitor with a different chemotype) has a measured logP of approximately 3.0 [2][3]. The higher predicted lipophilicity of CAS 2640898-81-1 suggests potentially enhanced membrane permeability but also increased risk of poor aqueous solubility and higher non-specific protein binding. These are class-level predictions; no experimentally measured logP/logD or solubility data have been published for this specific compound.

Physicochemical profiling Drug-likeness ADME prediction

Absence of Validated Biological Target Annotation vs. Class-Level Kinase Inhibition Potential

The broader pyrazolyl-urea class has demonstrated activity against multiple kinase targets. FN-series pyrazole-4-ureas inhibit BRAFⱽ⁶⁰⁰ᴱ with IC₅₀ values ranging from 0.066 μM to >10 μM depending on substitution [1]. The 2,3-dichlorophenyl urea analog DP-802 (CAS 897367-47-4, structurally distinct) inhibits p38α with a unique type II binding mode engaging Arg70, confirmed by X-ray crystallography at 1.89 Å resolution (PDB: 3NNW) [2]. CAS 2640898-81-1 has NO published inhibitory activity data against any kinase or other protein target. The 1-methyl-1H-pyrazol-5-yl para-phenethyl urea motif does not appear in any published SAR study as of the search date. This represents a critical evidence gap: the compound has not been validated for any specific biological target.

Kinase inhibition Target deconvolution Pyrazolyl-urea pharmacology

Molecular Weight and Rule-of-Five Compliance Relative to Clinical Pyrazolyl-Ureas

CAS 2640898-81-1 has a molecular weight of 410.5 g/mol, with zero Rule-of-Five violations predicted — MW < 500, H-bond donors = 2, H-bond acceptors = 3, and SlogP = 4.96 (marginally above the traditional logP cutoff of 5) [1]. This places it in a favorable drug-like property space compared to certain clinical pyrazolyl-ureas. For context, BIRB-796 (doramapimod) has MW = 527.6 and violates the MW rule; sorafenib (a diaryl urea) has MW = 464.8 [2]. The compound's lower MW may facilitate better ligand efficiency metrics if and when target potency is established. However, the absence of any measured solubility, permeability, or metabolic stability data precludes meaningful ADME comparisons beyond in silico predictions.

Drug-likeness Lead optimization Oral bioavailability prediction

Recommended Research Application Scenarios for 1-(Diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea Based on Current Evidence


Exploratory Phenotypic Screening in Disease-Relevant Cell Models

Given the complete absence of published target annotation for CAS 2640898-81-1, its most scientifically defensible use is in unbiased phenotypic or morphological screening assays. The compound's favorable MW (410.5 g/mol) and acceptable predicted drug-like properties [1] make it suitable for inclusion in diversity-oriented screening libraries. Users may screen against melanoma (A375), inflammatory, or angiogenic cell models where pyrazolyl-ureas have shown class-level activity [2][3], but must include structurally matched inactive controls and be prepared to perform full target deconvolution on any hits.

Kinase Selectivity Panel Screening for Novel Chemotype Identification

Multiple pyrazolyl-ureas have demonstrated kinase inhibitory activity across the kinome, including BRAFⱽ⁶⁰⁰ᴱ (FN series, IC₅₀ = 0.066–10 μM) [2] and p38α MAP kinase (DP-802, type II binding) [3]. CAS 2640898-81-1's distinct 1-methyl-1H-pyrazol-5-yl substitution pattern has not been profiled in any published kinase panel. Running this compound through a broad kinase selectivity screen (e.g., 100–400 kinases) could identify novel kinase targets or confirm selectivity relative to the FN and DP-802 chemotypes. The diphenylmethyl urea motif has been independently associated with NK₁ receptor antagonism , suggesting potential GPCR activity worth profiling.

Computational Chemistry and Structure-Based Drug Design Starting Point

The compound's relatively low molecular weight (410.5 g/mol), two hydrogen-bond donors, three hydrogen-bond acceptors, and predicted moderate lipophilicity (SlogP = 4.96) [1] position it favorably for fragment-based or ligand-efficiency-driven optimization. Unlike clinical pyrazolyl-ureas such as BIRB-796 (MW = 527.6), CAS 2640898-81-1 offers greater scope for synthetic elaboration without breaching Rule-of-Five guidelines. Docking studies against pyrazolyl-urea targets (BRAF, p38α, sGC, 5-HT₂A) could prioritize which targets to validate experimentally. The X-ray structure of DP-802 bound to p38α (PDB: 3NNW, 1.89 Å) [3] provides a template for modeling the diphenylmethyl urea binding mode, though the altered pyrazole substitution will affect binding pose predictions.

Physicochemical and ADME Assay Validation Before Commitment to Target-Based Programs

All current property data for CAS 2640898-81-1 are in silico predictions [1]. Before committing significant resources to target-based programs, users should experimentally determine: (a) aqueous solubility (kinetic and thermodynamic) in assay-compatible buffers; (b) logD₇.₄ by shake-flask or chromatographic method; (c) Caco-2 or MDCK permeability; (d) mouse/human liver microsome stability; and (e) plasma protein binding. The predicted logS of -6.07 suggests potential solubility-limited assay behavior that must be addressed through formulation. These data will also enable meaningful head-to-head comparisons with well-characterized pyrazolyl-urea analogs once generated.

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